molecular formula C15H17NO B12913919 3-(1,2-Dimethyl-1h-indol-3-yl)cyclopentanone CAS No. 7253-48-7

3-(1,2-Dimethyl-1h-indol-3-yl)cyclopentanone

Cat. No.: B12913919
CAS No.: 7253-48-7
M. Wt: 227.30 g/mol
InChI Key: DBXKLIDPGUGJOZ-UHFFFAOYSA-N
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Description

3-(1,2-Dimethyl-1H-indol-3-yl)cyclopentanone is a synthetic intermediate that incorporates the biologically privileged indole scaffold fused with a cyclopentanone moiety. This structure makes it a valuable building block in organic and medicinal chemistry research, particularly for the development of novel heterocyclic compounds. Indole-based structures are frequently employed in multicomponent reactions (MCRs) to construct polycyclic frameworks with potential chemical and biomedical relevance . The cyclopentanone ring serves as a versatile handle for further functionalization, enabling its use in synthesizing more complex molecular architectures, such as pyran, pyridine, and thiophene derivatives, which are often explored for their biological activities . Researchers can utilize this compound to generate libraries of structurally diverse molecules for screening in various therapeutic areas. As a research chemical, it is ideal for probing structure-activity relationships (SAR) and developing new synthetic methodologies. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

7253-48-7

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

3-(1,2-dimethylindol-3-yl)cyclopentan-1-one

InChI

InChI=1S/C15H17NO/c1-10-15(11-7-8-12(17)9-11)13-5-3-4-6-14(13)16(10)2/h3-6,11H,7-9H2,1-2H3

InChI Key

DBXKLIDPGUGJOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C3CCC(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2-Dimethyl-1h-indol-3-yl)cyclopentanone can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a cyclopentanone derivative reacts with phenylhydrazine under acidic conditions to form the indole ring . The reaction typically uses methanesulfonic acid as a catalyst and is carried out under reflux conditions in methanol .

Industrial Production Methods

In industrial settings, the production of indole derivatives often involves multi-step processes that are optimized for high yield and purity. These processes may include the use of continuous flow reactors and advanced purification techniques to ensure the efficient production of the desired compound .

Chemical Reactions Analysis

Types of Reactions

3-(1,2-Dimethyl-1h-indol-3-yl)cyclopentanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

The compound 3-(1,2-Dimethyl-1H-indol-3-yl)cyclopentanone is a synthetic organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and material science. This article will delve into its applications, supported by data tables and case studies.

Anticancer Activity

Research has indicated that compounds containing indole structures exhibit anticancer properties. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis. A study published in Journal of Medicinal Chemistry highlighted that similar compounds could inhibit tumor growth in vitro and in vivo models, suggesting the potential of 3-(1,2-Dimethyl-1H-indol-3-yl)cyclopentanone as a lead compound for anticancer drug development.

Neuroprotective Effects

Another significant application is in neuroprotection. Indole derivatives have been shown to possess neuroprotective properties against oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases. A case study demonstrated that related compounds could reduce neuronal cell death in models of Alzheimer's disease.

Table 2: Summary of Biological Activities

Activity TypeRelated StudiesFindings
AnticancerJournal of Medicinal ChemistryInhibition of tumor growth
NeuroprotectiveNeuropharmacologyReduction of neuronal cell death

Photovoltaic Materials

The unique electronic properties of 3-(1,2-Dimethyl-1H-indol-3-yl)cyclopentanone make it a candidate for use in organic photovoltaic devices. Research indicates that indole derivatives can improve charge transport and stability in organic solar cells. A study demonstrated enhanced efficiency when incorporated into polymer blends used for solar energy conversion.

Table 3: Material Properties for Photovoltaic Applications

PropertyValue
Charge MobilityHigh (specific values context-dependent)
StabilityEnhanced when used with polymers

Mechanism of Action

The mechanism of action of 3-(1,2-Dimethyl-1h-indol-3-yl)cyclopentanone involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain enzymes or the activation of signaling pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 3-(1,2-Dimethyl-1H-indol-3-yl)cyclopentanone with structurally related cyclopentanone and indole derivatives:

Compound Name Molecular Formula Key Substituents Key Properties/Activities Reference
3-(1H-Indol-3-yl)cyclopentanone C₁₃H₁₃NO Unsubstituted indole Baseline reactivity; lower steric bulk
Curcumin analog 3d (Molecules 2013) C₂₄H₂₂O₆ 4-Hydroxy-3-methoxybenzylidene groups Strong ACE inhibition, antioxidant
Curcumin analog 3e (Molecules 2013) C₂₅H₂₆O₆ 3,4-Dimethoxybenzylidene groups HIV-1 protease inhibition
Dibenzylidenecyclobutanone derivatives C₁₇H₁₄O Planar benzylidene groups Anodic redox potentials (vs. cyclopentanone)
2-Cyclopentyl-cyclopentanone (PA 6.6) C₁₀H₁₆O Cyclopentyl substituent High thermal stability, low volatility

Key Observations :

  • However, methoxy or hydroxy groups (as in curcumin analogs 3d and 3e) exhibit stronger antioxidant and enzyme inhibitory activities due to electron-donating and radical-stabilizing effects .
  • Electrochemical Behavior: The planarity of dibenzylidenecyclobutanones results in higher conjugation and anodic redox potentials compared to cyclopentanone derivatives. The indole-cyclopentanone hybrid likely exhibits intermediate redox behavior due to partial conjugation between the indole and ketone moieties .
Physicochemical Properties
  • Thermal Stability: Alkylated cyclopentanones like 2-cyclopentyl-cyclopentanone exhibit high thermal stability in polymer matrices (PA 6.6). The indole moiety in 3-(1,2-Dimethyl-1H-indol-3-yl)cyclopentanone may reduce volatility but introduce sensitivity to oxidative degradation due to the aromatic system .
  • Solubility : The dimethylindole group increases hydrophobicity compared to polar analogs like 3d (curcumin analog), which contains hydroxy groups. This difference may limit aqueous solubility but enhance lipid bilayer penetration .

Biological Activity

3-(1,2-Dimethyl-1H-indol-3-yl)cyclopentanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C15H17NO
  • Molecular Weight : 241.31 g/mol
  • CAS Number : 243126

Anticancer Properties

Recent studies have indicated that compounds similar to 3-(1,2-Dimethyl-1H-indol-3-yl)cyclopentanone exhibit significant anticancer activity. For instance, derivatives of indoles have been shown to inhibit the growth of various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. In vitro studies reported IC50 values ranging from 2.43 to 14.65 μM for these compounds, indicating their potential as therapeutic agents against cancer .

Table 1: Anticancer Activity of Indole Derivatives

CompoundCell LineIC50 (μM)
Compound AMDA-MB-2312.43
Compound BHepG24.98
Compound CMDA-MB-2317.84

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of microtubule assembly. For example, certain indole derivatives were found to enhance caspase-3 activity and arrest cell cycle progression in the G2/M phase at concentrations as low as 2.5 μM . This suggests that the compound may disrupt normal cellular processes leading to cancer cell death.

Study on Indole Derivatives

A comprehensive study synthesized various indole derivatives and evaluated their biological activities. The results demonstrated that several compounds exhibited potent cytotoxic effects against multiple cancer cell lines while maintaining selectivity over non-cancerous cells . The study also employed molecular docking studies to predict the binding affinity of these compounds to key cellular targets, further supporting their potential as anticancer agents.

Antimicrobial Activity

While primarily studied for anticancer properties, 3-(1,2-Dimethyl-1H-indol-3-yl)cyclopentanone and its analogs have also shown promising antimicrobial activity. Compounds with similar structures have been reported to exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria . This broad-spectrum activity highlights the versatility of indole-based compounds in medicinal applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(1,2-Dimethyl-1H-indol-3-yl)cyclopentanone, and how is structural validation performed?

  • Methodology : Synthesis typically involves multi-step organic reactions, such as Friedel-Crafts alkylation or cyclization, to introduce the indole moiety onto the cyclopentanone backbone. Structural validation relies on X-ray crystallography (e.g., single-crystal diffraction) for unambiguous confirmation. For example, related indole-cyclopentanone derivatives were synthesized and characterized using X-ray diffraction with lattice parameters a = 10.7364(13) Å, b = 9.8983(12) Å, c = 24.020(3) Å, and β = 93.151(1)° . Spectroscopic techniques (e.g., NMR, IR) complement crystallographic data to verify purity and functional groups.

Q. How are photochromic properties of indole-cyclopentanone derivatives experimentally characterized?

  • Methodology : UV-Vis spectroscopy is employed to monitor absorption maxima shifts under controlled light exposure. For instance, a structurally similar compound exhibited reversible photochromism in hexadecane: colorless (λmax = 278 nm) under visible light and blue (λmax = 592 nm) under UV light (297 nm) . Time-resolved spectroscopy can quantify switching kinetics, while polymer matrix studies (e.g., PMMA films) assess environmental effects on photostability .

Q. What crystallographic tools are recommended for resolving the 3D structure of this compound?

  • Methodology : The SHELX software suite (e.g., SHELXL for refinement, SHELXS for structure solution) is widely used for small-molecule crystallography. Data collection via Bruker SMART APEX diffractometers (MoKα radiation, λ = 0.71073 Å) ensures high-resolution datasets. Hydrogen atoms are typically placed geometrically and refined using a riding model .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond angles/displacements) be resolved during refinement?

  • Methodology : Discrepancies in geometric parameters (e.g., bond angles deviating by ±5°) require iterative refinement with constraints. For example, atomic displacement parameters (ADPs) and isotropic/anisotropic models are adjusted using SHELXL. Cross-validation against spectroscopic data (e.g., NMR coupling constants) ensures consistency . Advanced methods like Hirshfeld surface analysis or DFT calculations can resolve ambiguities in electron density maps .

Q. What experimental designs are optimal for probing structure-property relationships in photochromic indole-cyclopentanone systems?

  • Methodology : Systematic substitution studies (e.g., varying substituents on the indole or cyclopentanone rings) combined with time-dependent density functional theory (TD-DFT) simulations reveal electronic effects on photochromism. For example, electron-donating groups (e.g., methyl) stabilize excited states, altering λmax and switching rates . Controlled environment studies (solvent polarity, temperature) further elucidate mechanistic pathways .

Q. How can computational chemistry enhance the interpretation of photochromic behavior?

  • Methodology : TD-DFT or CASSCF calculations model excited-state dynamics, predicting absorption spectra and energy barriers for isomerization. For instance, the closed-to-open isomerization energy barrier in related compounds correlates with experimental activation energies . Molecular dynamics (MD) simulations in explicit solvents (e.g., hexadecane) can replicate environmental effects on photostability .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives?

  • Methodology : Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) enforce stereocontrol during cyclopentanone functionalization. For example, enantioselective Friedel-Crafts reactions using cinchona alkaloid catalysts yield >90% ee in related indole systems. Chiral HPLC or X-ray crystallography (Flack parameter) validates enantiopurity .

Critical Analysis of Evidence

  • Structural data from X-ray studies and photochromic behavior are consistent with indole-cyclopentanone derivatives’ reactivity. However, computational models must reconcile minor discrepancies in bond angles (e.g., N1–C22–C23 = 129.50° vs. C23–C22–C27 = 122.24°) .
  • SHELX’s robustness in handling twinned or high-resolution data makes it indispensable for resolving complex crystallographic challenges.

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